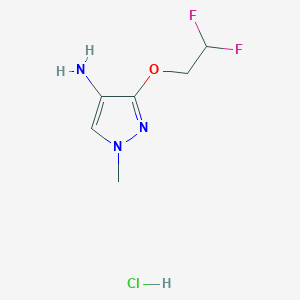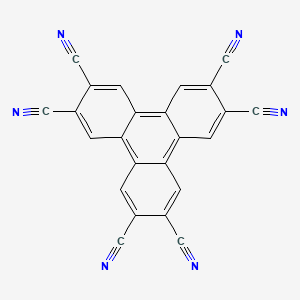
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
“3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 2309475-00-9 . It has a molecular weight of 184.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F2N2O.ClH/c6-4(7)3-10-5-1-2-8-9-5;/h1-2,4H,3H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Aplicaciones Científicas De Investigación
Water Treatment and Environmental Remediation
Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The ability of these compounds to interact via electrostatic interactions, hydrophobic interactions, and through the specific sorbent morphology suggests that derivatives of pyrazole amine compounds, like 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, could potentially be engineered to enhance PFAS removal efficiency in water treatment processes (Ateia et al., 2019).
Synthesis of Heterocyclic Compounds
Compounds containing the pyrazole moiety have been extensively studied for their versatility in the synthesis of heterocyclic compounds. The reactivity of pyrazole derivatives makes them valuable precursors for constructing a wide array of heterocyclic structures, potentially including novel pharmaceuticals and dyes. Such research underlines the importance of pyrazole derivatives in synthetic chemistry, suggesting that 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride could serve as a key intermediate in the development of new heterocyclic compounds with broad applications (Gomaa & Ali, 2020).
Antioxidant and Anticancer Activities
The study of antioxidants and their role in preventing cellular damage has highlighted the potential for pyrazole derivatives to function as radical scavengers. This suggests that compounds like 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride might be explored for their antioxidant properties, which could be beneficial in developing treatments for diseases caused by oxidative stress, including cancer (Munteanu & Apetrei, 2021).
Pharmaceutical Research
The structural uniqueness of pyrazole derivatives, including their potential for modification and functionalization, has been a subject of interest in pharmaceutical research. Their applications span across various therapeutic areas, such as anti-inflammatory, antimicrobial, and antitumor activities. This diverse range of biological activities highlights the potential of 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride as a precursor in the design and development of new drugs with improved efficacy and specificity (Kaur, Kumar, & Gupta, 2015).
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O.ClH/c1-11-2-4(9)6(10-11)12-3-5(7)8;/h2,5H,3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWDZVPNRAFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1431963-11-9 | |
| Record name | 1H-Pyrazol-4-amine, 3-(2,2-difluoroethoxy)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)




![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)


![Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B3047606.png)



